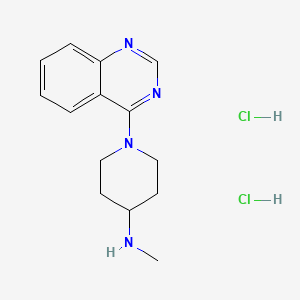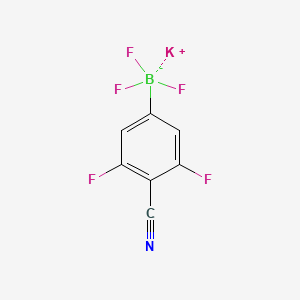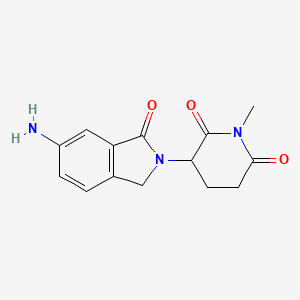![molecular formula C21H19F2NO4 B15297754 (1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis](/img/structure/B15297754.png)
(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a difluoromethyl group and a fluorenylmethoxycarbonyl-protected amino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclobutane ring, introduction of the difluoromethyl group, and protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group.
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethyl halides and appropriate base catalysts.
Protection of Amino Group: The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC) for the final product.
化学反応の分析
Types of Reactions
(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Difluoromethyl halides, base catalysts (e.g., triethylamine)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclobutane derivatives
科学的研究の応用
(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of (1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis involves its interaction with specific molecular targets. The difluoromethyl group and the protected amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (1s,3s)-1-(trifluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
- (1s,3s)-1-(methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C21H19F2NO4 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
1-(difluoromethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C21H19F2NO4/c22-18(23)21(19(25)26)9-12(10-21)24-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,24,27)(H,25,26) |
InChIキー |
QLFFYMYIJHLYRL-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C(F)F)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B15297677.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)
![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)





![[3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
![Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate](/img/structure/B15297741.png)
![[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15297746.png)


